4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate
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Overview
Description
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate is a complex organic compound with significant pharmacological properties. It is known for its structural similarity to morphine and other opioids, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: It serves as a tool for studying opioid receptors and their interactions with various ligands.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in pain management and addiction treatment.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and reward .
Comparison with Similar Compounds
Similar Compounds
Morphine: Shares the morphinan backbone but lacks some functional groups present in 4,5alpha-Epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinan hydrogen terephthalate.
Oxycodone: Similar in structure but differs in the position and type of functional groups.
Codeine: Another opioid with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and methoxy groups, in particular, contribute to its unique binding affinity and efficacy at opioid receptors .
Properties
CAS No. |
25333-72-6 |
---|---|
Molecular Formula |
C26H27NO8 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;terephthalic acid |
InChI |
InChI=1S/C18H21NO4.C8H6O4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h3-4,13,16,21H,5-9H2,1-2H3;1-4H,(H,9,10)(H,11,12)/t13-,16+,17+,18-;/m1./s1 |
InChI Key |
NRJLPDFIXKADPQ-RKXJKUSZSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
76-42-6 (Parent) |
Origin of Product |
United States |
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